molecular formula C24H32NNaO3S2 B3330801 Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate CAS No. 74339-97-2

Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate

Cat. No.: B3330801
CAS No.: 74339-97-2
M. Wt: 469.6 g/mol
InChI Key: SPBCORFBNPRAJM-UHFFFAOYSA-M
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Description

Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate is a chemical compound known for its unique structure and properties It is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its various applications in chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate typically involves the reaction of phenothiazine with a dodecane sulfonate precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include sodium hydroxide, dodecane sulfonyl chloride, and phenothiazine. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, and the product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenothiazine moiety to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in biochemical assays and as a probe for studying biological systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an electron transfer mediator, facilitating redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate can be compared with other phenothiazine derivatives, such as:

    Phenothiazine: The parent compound, known for its use in antipsychotic medications.

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic drug.

    Promethazine: Another derivative used as an antihistamine and antiemetic.

Uniqueness

What sets this compound apart is its unique structure, which combines the properties of phenothiazine with the functionality of a dodecane sulfonate group. This combination enhances its solubility, stability, and versatility, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

sodium;12-phenothiazin-10-yldodecane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3S2.Na/c26-30(27,28)20-14-8-6-4-2-1-3-5-7-13-19-25-21-15-9-11-17-23(21)29-24-18-12-10-16-22(24)25;/h9-12,15-18H,1-8,13-14,19-20H2,(H,26,27,28);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBCORFBNPRAJM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCCCCCCCCCS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32NNaO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720916
Record name Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74339-97-2
Record name Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate
Reactant of Route 2
Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate
Reactant of Route 3
Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate
Reactant of Route 4
Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate
Reactant of Route 5
Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate
Reactant of Route 6
Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate

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